Cas no 68133-69-7 (Disperse Red 177)

Disperse Red 177 structure
Disperse Red 177 structure
Nome del prodotto:Disperse Red 177
Numero CAS:68133-69-7
MF:C20H18N6O4S
MW:438.459722042084
CID:58706
PubChem ID:109546

Disperse Red 177 Proprietà chimiche e fisiche

Nomi e identificatori

    • Disperse Red 177
    • C.I. 11122
    • 2-[(2-Cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
    • C.I. DISPERSE RED 177 PRESS CAKE
    • 2-((2-Cyanoethyl)(4-((6-nitrobenzothiazol-2-yl)azo)phenyl)amino)ethyl acetate
    • 2-((2-cyanoethyl){4-[(6-nitrobenzothiazol-2-yl)azo]phenyl}amino)ethyl acetate
    • 2-(4-(N-Cyanoethyl-N-(acetoxyethyl)amino)phenylazo)-6-nitrobenzothiazole
    • AC1L369A
    • AC1Q4SAU
    • AR-1C5766
    • CTK8D7040
    • EINECS 268-697-6
    • 2-[4-[N-Cyanoethyl-N-(acetoxyethyl) amino] phenylazo]-6-nitrobenzothiazole
    • propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl
    • 2-[[p-[N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino] phenyl]azo]-6-nitrobenzothiazole acetate
    • 2-((p-(N-(2-Cyanoethyl)-N-(2-hydroxyethyl)amino)phenyl)azo)-6-nitrobenzothiazole acetate
    • 68133-69-7
    • SCHEMBL5943667
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
    • Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-
    • DTXSID8071146
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
    • NS00020446
    • SCHEMBL16124940
    • P65H6HJW6P
    • C.I. Disperse red 177
    • 58051-98-2
    • W-111333
    • 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
    • Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((6-nitro-2-benzothiazolyl)azo)phenyl)amino)-
    • 2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
    • Inchi: 1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3
    • Chiave InChI: ZNUBBVSUTSNSIM-WCWDXBQESA-N
    • Sorrisi: CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)/N=N/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])S2

Proprietà calcolate

  • Massa esatta: 438.11124
  • Massa monoisotopica: 438.11102425g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 10
  • Complessità: 700
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 165Ų
  • XLogP3: 4

Proprietà sperimentali

  • Densità: 1.39
  • PSA: 134.08
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso